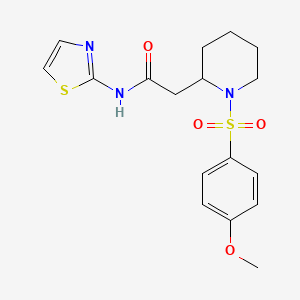
(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by a benzyl group attached to the imidazole ring and an acetonitrile group at the 5-position of the ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and appropriate ligands.
Major Products:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Primary amines.
Substitution: Substituted imidazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of functional materials and catalysts
Mecanismo De Acción
The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Imidazole: The parent compound of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride, used widely in various applications.
Benzimidazole: Similar in structure but with a fused benzene ring, known for its biological activities.
(1H-benzo[d]imidazol-2-yl)acetonitrile: A related compound with similar chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both a benzyl group and an acetonitrile group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
1256643-67-0; 1609406-86-1 |
|---|---|
Fórmula molecular |
C12H12ClN3 |
Peso molecular |
233.7 |
Nombre IUPAC |
2-(3-benzylimidazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N3.ClH/c13-7-6-12-8-14-10-15(12)9-11-4-2-1-3-5-11;/h1-5,8,10H,6,9H2;1H |
Clave InChI |
XQMLNGLTDWWOCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CC#N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)
![2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2849304.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2849306.png)


![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)
![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)

![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)




